1-ethyl-5-fluoro-1H-indole-3-carbaldehyde
Overview
Description
The compound "1-ethyl-5-fluoro-1H-indole-3-carbaldehyde" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses a compound with a similar indole structure, "3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde," which has been studied for its molecular structure and properties, including its potential in nonlinear optics and as a phosphodiesterase inhibitor . The second paper examines the reactions of "1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde" with various reagents, providing insights into the reactivity of indole carbaldehydes .
Synthesis Analysis
While the synthesis of "this compound" is not explicitly described, the synthesis of related compounds can offer some guidance. The second paper describes the synthesis of a related compound where indole-3-carbaldehyde is treated with epichlorohydrin to yield an oxirane-containing derivative . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "this compound," possibly involving the introduction of the ethyl and fluoro substituents at appropriate steps in the synthesis.
Molecular Structure Analysis
The first paper provides a detailed analysis of the molecular structure of a related compound using both experimental and theoretical methods, including Hartree-Fock and Density Functional Theory calculations . The study includes vibrational frequency analysis and molecular docking studies, which highlight the importance of the fluorine atom and the carbonyl group in molecular interactions. These findings could be relevant to "this compound," as the presence of a fluorine atom and a carbonyl group is likely to influence its molecular structure and interactions in a similar manner.
Chemical Reactions Analysis
The reactivity of indole carbaldehydes is explored in the second paper, where the reaction of the compound with various active methylene compounds is described . The study shows that the reaction conditions can significantly affect the structure of the resulting products, such as the formation of an oxazolone ring or the opening of this ring to form amides. This suggests that "this compound" could also undergo a variety of reactions with active methylene compounds, potentially leading to a diverse array of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of "this compound" are not directly reported, the properties of structurally similar compounds can provide some insights. The first paper discusses the optical properties and the potential use in nonlinear optics of the studied compound, as well as its molecular electrostatic potential map, which indicates possible sites for electrophilic and nucleophilic attacks . These properties are influenced by the molecular structure, and it is reasonable to assume that "this compound" may exhibit similar properties due to the presence of the indole core and the carbonyl group.
Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including those akin to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, are pivotal in synthetic organic chemistry. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the versatility of indole compounds in synthesizing a wide array of biologically active molecules. This classification facilitates the understanding and development of new synthetic routes, potentially including those for this compound (Taber & Tirunahari, 2011).
Catalytic C3 Aza-Alkylation of Indoles
The catalytic C3 aza-alkylation of indoles, as reviewed by Bonandi et al. (2020), is particularly relevant. This process introduces a substituted aminomethyl group at the C3 position of indoles, potentially including modifications to molecules similar to this compound. The method employs various catalysts to facilitate the reaction, illustrating the chemical flexibility and functionalization potential of indole derivatives (Bonandi et al., 2020).
Polymerization of Higher Aldehydes
The work by Kubisa et al. (1980) on the polymerization of substituted aldehydes, including those with halogenated substituents, underscores the potential for creating polymers from complex aldehydes. This research provides a foundation for understanding how this compound might behave under polymerization conditions, offering insights into its potential applications in material science and engineering (Kubisa et al., 1980).
Palladium-Catalyzed Annulative π-Extension of Indoles to Carbazoles
Dinda et al. (2020) discuss the palladium-catalyzed annulative π-extension of indoles to carbazoles, a process that could be relevant for the functionalization or synthesis of complex molecules like this compound. This method underscores the potential for creating fused aromatic systems from simple aromatic compounds, which could include the synthesis or modification of this compound derivatives (Dinda et al., 2020).
Mechanism of Action
Target of Action
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and context-dependent.
properties
IUPAC Name |
1-ethyl-5-fluoroindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQLQZWLMJIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622792 | |
Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
620175-69-1 | |
Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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